Nitracaine Hydrochloride
Description
Contextualization within the Landscape of New Psychoactive Substances (NPS) Research
Nitracaine (B593026) hydrochloride is recognized as a New Psychoactive Substance (NPS), a class of compounds that have emerged as alternatives to controlled substances. nih.govncats.io The development of NPS often involves the modification of existing pharmaceutical compounds or the revival of substances from older scientific literature to create materials with similar but legally distinct chemical structures. bertin-bioreagent.com Research into NPS like Nitracaine is crucial for forensic and analytical laboratories to develop methods for their detection and characterization. nih.govuniroma1.it The study of these compounds, often sold as 'research chemicals', allows for a proactive response to their emergence on the illicit market. nih.gov
Historical Emergence and Classification as a Research Chemical
Nitracaine emerged as a research chemical in 2013. nih.gov It is often sold online and intended for forensic and research applications. caymanchem.comchemicalbook.com The compound's status as a research chemical means that while it is available for laboratory study, its physiological and toxicological properties are not well-established. caymanchem.comchemicalbook.com In some jurisdictions, Nitracaine has been subject to legal controls; for instance, Sweden's public health agency proposed classifying it as a hazardous substance in 2019. wikipedia.org
Comparative Framework with Related Anesthetic and Stimulant Analogs
Nitracaine shares structural and functional similarities with other local anesthetics and stimulants, most notably dimethocaine (B1670663) and cocaine. wikipedia.org
Dimethocaine: Nitracaine is a structural analog of dimethocaine. chemicalbook.commedchemexpress.com Both compounds possess a 3-(diethylamino)-2,2-dimethylpropyl backbone. The key structural difference is the substituent on the benzoate (B1203000) ring: Nitracaine has a para-nitro group, whereas dimethocaine has a para-amino group. This difference is reflected in their molecular formulas and weights. Functionally, both are local anesthetics, with dimethocaine also known to inhibit dopamine (B1211576) reuptake. medchemexpress.comwikipedia.org
Table 1: Comparison of Nitracaine with its Analogs
| Feature | Nitracaine | Dimethocaine | Cocaine |
| IUPAC Name | 3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate (B1230335) wikipedia.org | [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate (B8803810) | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Molecular Formula | C₁₆H₂₄N₂O₄ wikipedia.org | C₁₆H₂₆N₂O₂ | C₁₇H₂₁NO₄ |
| Molecular Weight | 308.378 g/mol wikipedia.org | 278.39 g/mol | 303.35 g/mol |
| Key Structural Features | Para-nitrobenzoate ester, linear diethylamino group | Para-aminobenzoate ester, linear diethylamino group | Benzoate ester, bicyclic tropane (B1204802) ring |
| Functional Properties | Local anesthetic, stimulant Current time information in Bangalore, IN.wikipedia.org | Local anesthetic, stimulant, dopamine reuptake inhibitor medchemexpress.comwikipedia.org | Local anesthetic, stimulant, dopamine reuptake inhibitor nih.gov |
Detailed Research Findings
Synthesis and Chemical Properties
The synthesis of Nitracaine can be achieved through the transesterification of methyl 4-nitrobenzoate with 3-(diethylamino)-2,2-dimethylpropan-1-ol. nih.gov This method highlights the relative simplicity of its synthesis from non-controlled precursors. researchgate.net
Table 2: Chemical and Physical Properties of Nitracaine
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₄ wikipedia.org |
| Molar Mass | 308.378 g/mol wikipedia.org |
| Appearance | Crystalline solid caymanchem.com |
| UV/Vis (λmax) | 259 nm caymanchem.com |
| CAS Number | 1648893-21-3 wikipedia.org |
Analytical Identification
Various analytical techniques are employed for the characterization and identification of Nitracaine. These methods are crucial for forensic analysis and in understanding the compound's metabolism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of Nitracaine.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are used to confirm the molecular structure and identify metabolites. nih.govnih.gov High-resolution mass spectrometry provides accurate mass measurements for structural elucidation. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic absorption bands for the nitro group and the ester carbonyl group within the Nitracaine molecule.
Liquid Chromatography (LC): LC methods, particularly when coupled with mass spectrometry, are instrumental in separating Nitracaine from other substances and identifying its metabolites in biological samples. uniroma1.itnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
1784053-27-5 |
|---|---|
Molecular Formula |
C16H25ClN2O4 |
Molecular Weight |
344.836 |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-5-17(6-2)11-16(3,4)12-22-15(19)13-7-9-14(10-8-13)18(20)21;/h7-10H,5-6,11-12H2,1-4H3;1H |
InChI Key |
FEIWWHYGEWMWRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Synonyms |
2-Methyl-2-diethylaminomethyl-1-propanol-p-nitrobenzoate Hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for Nitracaine Hydrochloride
Established Reaction Pathways for Nitracaine (B593026) Hydrochloride Synthesis
The most commonly cited method for the synthesis of nitracaine is through a transesterification reaction. nih.gov This pathway is favored due to the availability of the starting materials and the relative simplicity of the reaction conditions. researchgate.net
The synthesis of nitracaine has been successfully achieved through the transesterification of methyl 4-nitrobenzoate (B1230335). nih.gov In this reaction, methyl 4-nitrobenzoate is reacted with 3-(diethylamino)-2,2-dimethylpropan-1-ol. nih.gov This process involves the exchange of the methyl group of the ester with the more complex alcohol, yielding nitracaine. The reaction is typically carried out in the presence of a suitable catalyst and under conditions that drive the equilibrium towards the formation of the desired product.
A study detailing this synthesis reported its successful application as part of a "Synthesize, Analyze, and Metabolize" (SAM) protocol. nih.gov The resulting nitracaine was characterized using various analytical techniques, including nuclear magnetic resonance (NMR), gas chromatography with electron impact mass spectrometry (GC-EIMS), liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). nih.gov
Exploration of Alternative Synthetic Routes and Their Academic Implications
While transesterification is the predominant method, the exploration of alternative synthetic pathways is a relevant area of academic inquiry. One such alternative is direct esterification between 4-nitrobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol. However, this method is reported to require harsh reaction conditions, such as the use of concentrated sulfuric acid, which can lead to the undesirable reduction of the nitro group.
Another class of reactions, Mannich reactions, which are useful for synthesizing tertiary amines, have been considered. However, they are deemed incompatible with the nitrobenzoate framework of nitracaine. The simplicity of the primary synthesis method, which utilizes non-controlled precursors, is a significant factor in its prevalence. researchgate.netresearchgate.net
The academic implications of exploring alternative routes lie in the potential for developing more efficient, scalable, and environmentally benign synthetic processes. rsc.org Such research could also lead to the discovery of novel analogues of nitracaine with different properties.
Optimization of Laboratory Synthesis Protocols for Research Purity and Yield
For research purposes, the optimization of synthesis protocols is critical to ensure high purity and yield of the target compound. This involves careful control of reaction parameters such as temperature, reaction time, and catalyst choice.
The "Synthesize, Analyze, and Metabolize" (SAM) protocol has been effectively applied to the synthesis and study of nitracaine. nih.govsigmaaldrich.cn This integrated approach allows for the rapid synthesis of a compound, followed by its thorough analytical characterization and subsequent investigation of its metabolic fate. nih.gov In the context of nitracaine synthesis, the SAM protocol facilitated not only the confirmation of its structure but also the identification of potential metabolites. nih.govresearchgate.net This highlights the utility of such protocols in academic research for efficiently gathering comprehensive data on new chemical entities. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Methyl 4-nitrobenzoate | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | Transesterification | Nitracaine | nih.gov |
| 4-Nitrobenzoic acid | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | Direct Esterification | Nitracaine |
Advanced Analytical Characterization and Quantification Methodologies for Nitracaine Hydrochloride
Spectroscopic Techniques for Nitracaine (B593026) Hydrochloride Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of Nitracaine Hydrochloride. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectroscopy are utilized to confirm the molecular architecture.
In ¹H NMR spectra of Nitracaine, characteristic signals corresponding to the aromatic protons of the 4-nitrobenzoate (B1230335) moiety are observed in the downfield region, typically between δ 8.2 and 8.4 ppm. The protons of the diethylamino group present more upfield signals, generally found between δ 2.4 and 2.6 ppm. More detailed analysis reveals signals for the aromatic protons on the nitro-substituted benzene (B151609) ring at approximately δ 8.32 ppm, exhibiting a coupling constant of 8.7 Hz. The aliphatic region of the spectrum shows complex multiplets that correspond to the diethylamino and dimethylpropyl substituents.
¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. A key resonance is that of the carbonyl carbon in the ester functional group, which is typically observed at a chemical shift between δ 165 and 170 ppm, confirming the presence of the ester linkage. The analysis of the full ¹³C NMR spectrum allows for the identification of all sixteen carbon environments within the Nitracaine molecule.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for Nitracaine
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (4-nitrobenzoate) | 8.2 - 8.4 |
| ¹H | Diethylamino Group Protons | 2.4 - 2.6 |
| ¹³C | Carbonyl Carbon (Ester) | 165 - 170 |
This table is interactive. You can sort and filter the data.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of Nitracaine, aiding in its identification. Various MS methods are employed, each offering specific advantages.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is used to confirm the identity of Nitracaine in samples. The electron ionization technique leads to characteristic fragmentation of the molecule, producing a unique mass spectrum that can be compared to reference standards for positive identification.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a sensitive technique used for the detection of trace impurities and the quantification of Nitracaine in complex matrices. researchgate.net In positive ion mode, ESI typically results in the formation of a protonated molecular ion [M+H]⁺. nih.gov For Nitracaine, this would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The soft ionization nature of ESI often keeps the molecule intact, which is advantageous for molecular weight determination. nih.gov
High-Resolution Electrospray Ionization-Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of Nitracaine and its metabolites. researchgate.net For the protonated molecular ion of Nitracaine (C₁₆H₂₄N₂O₄), a high-resolution mass measurement would yield a value of approximately 309.1809 m/z. An observed mass of 308.1738 has also been reported, corresponding to the molecular ion. policija.si
Table 2: High-Resolution Mass Spectrometry Data for Nitracaine
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₆H₂₅N₂O₄⁺ | 309.1809 | - |
| [M]⁺ | C₁₆H₂₄N₂O₄ | 308.1736 | 308.1738 |
This table is interactive. You can sort and filter the data.
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in this compound by measuring the vibrational modes of its chemical bonds.
FTIR Spectroscopy of this compound is expected to show characteristic absorption bands. The presence of the nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations, typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. uc.edu The carbonyl group (C=O) of the ester will produce a strong absorption band in the region of 1750-1730 cm⁻¹. uc.edu The C-O stretching vibrations of the ester and alcohol moieties will appear in the 1300-1000 cm⁻¹ region. uc.edu For the hydrochloride salt, a broad band associated with the N-H stretching of the protonated amine is expected, which can be observed in the range of 2500-3000 cm⁻¹. researchgate.net
Raman Spectroscopy offers complementary information. The aromatic ring vibrations are expected to produce signals in the 1600-1475 cm⁻¹ region. vscht.cz The nitro group also gives characteristic Raman signals. While specific Raman data for this compound is not widely published, analysis of related compounds suggests that the technique can be used to identify the crystalline form and monitor changes in the molecule. americanpharmaceuticalreview.com For hydrochloride salts, Raman spectroscopy can be used to distinguish between the salt and free base forms. ornl.gov
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Carbonyl (C=O) | Stretch | 1750 - 1730 |
| Ester/Alcohol (C-O) | Stretch | 1300 - 1000 |
| Amine Salt (N⁺-H) | Stretch | 2500 - 3000 (broad) |
This table is interactive. You can sort and filter the data.
Chromatographic Methods for this compound Purity Assessment and Identification
Chromatographic techniques are essential for separating this compound from other substances and for assessing its purity.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is used for the purity profiling of Nitracaine. researchgate.netiiste.org When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the sample composition. americanpharmaceuticalreview.comiiste.org Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as precision, linearity, accuracy, and robustness. sciensage.infobibliotekanauki.pl For the analysis of amine-containing compounds like Nitracaine, derivatization may be employed to improve chromatographic performance. The purity of a substance can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. iiste.org
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the separation, identification, and quantification of this compound. uniroma1.itpensoft.net Reversed-phase HPLC is a common mode used for the analysis of such compounds. pensoft.net
The identification of Nitracaine is based on its retention time, which is the time it takes for the compound to travel through the chromatographic column. waters.com By comparing the retention time of a peak in a sample to that of a known reference standard under the same conditions, the compound can be identified. waters.com An HPLC-TOF method reported a retention time of 5.892 minutes for Nitracaine. policija.si The development and validation of HPLC methods are crucial to ensure their accuracy and precision for quantitative analysis. nih.gov
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) in Analytical Confirmation
High-resolution mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone for the definitive identification of this compound and its transformation products. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful tool in this regard, offering high mass accuracy and the ability to perform full-spectrum MS analysis for both known and unknown compounds. researchgate.net
In the analysis of Nitracaine, LC-QTOF-MS provides accurate mass measurements that are crucial for structural elucidation. For instance, the protonated molecular ion of Nitracaine has a theoretical exact mass of 308.1736, and analytical reports have demonstrated measured values with a mass error of as low as -0.52 ppm, confirming the molecular formula C₁₆H₂₄N₂O₄. policija.si This level of accuracy is instrumental in distinguishing Nitracaine from other structurally similar compounds.
The application of LC-QTOF-MS extends to the identification of in vitro and in vivo metabolites of Nitracaine. Studies using human liver microsomes have successfully identified several phase-I metabolites formed through pathways such as N-deethylation, N,N-deethylation, N-hydroxylation, and de-esterification. nih.gov Furthermore, a glucuronidated product has been identified in phase-II metabolism experiments. nih.gov The ability to detect and identify these metabolites is critical for understanding the metabolic fate of the compound in biological systems. The same metabolites, with the exception of the minor N,N-deethylation product, have been confirmed in authentic human urine samples, validating the predictive power of in vitro models. nih.gov
A typical analytical workflow for Nitracaine using LC-QTOF-MS involves a liquid chromatography system for separation, often using a reversed-phase column, coupled to a QTOF mass spectrometer. researchgate.net Data-independent acquisition modes can be employed to collect MS and MS/MS data, allowing for both the confirmation of the parent compound and the tentative identification of metabolites and other transformation products like p-nitrobenzoic acid and p-aminobenzoic acid. nih.gov
Table 1: LC-QTOF-MS Parameters for Nitracaine Analysis
| Parameter | Value/Description |
|---|---|
| Chromatography System | Agilent 1290 Infinity LC researchgate.net |
| Column | Phenomenex Biphenyl (100 x 2.1 mm, 2.6 µm) researchgate.net |
| Mass Spectrometer | Agilent 6530 Accurate-Mass QTOF MS researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode policija.si |
| Acquisition Mode | Data-independent acquisition with multiple scan segments researchgate.net |
| Observed Protonated Mass | 308.1738 policija.si |
| Mass Error | -0.52 ppm policija.si |
Electrochemical Approaches for this compound Quantification
Electrochemical methods offer a rapid and cost-effective alternative for the quantification of electroactive compounds like this compound. The presence of the reducible nitro group and an oxidizable tertiary amine in its structure makes it an ideal candidate for electrochemical analysis. researchgate.netunipv.it
The electrochemical behavior of Nitracaine has been thoroughly characterized using techniques such as cyclic voltammetry (CV). unipv.itresearchgate.net Studies performed at a glassy carbon electrode in a non-aqueous medium like ethanol (B145695) with a supporting electrolyte (e.g., 0.1 M lithium perchlorate) reveal the key redox processes of the molecule. unipv.it
Nitracaine exhibits a distinct reduction peak, which is attributed to the two-electron, two-proton mediated reduction of the p-nitro group to a hydroxylamine (B1172632) derivative. researchgate.net This process is a common electrochemical pathway for p-nitroarenes. researchgate.net Additionally, the tertiary amine group in the Nitracaine molecule can undergo oxidation. acs.org Understanding these redox pathways is fundamental for developing selective and sensitive quantitative methods. The electrochemical behavior has been studied using cyclic voltammetry and chronoamperometry, sometimes coupled with a rotating disk electrode (RDE), to elucidate the reaction mechanisms. unipv.it
Differential pulse voltammetry (DPV) is a highly sensitive electrochemical technique that is well-suited for the trace-level quantification of Nitracaine. researchgate.net By exploiting the reduction of the nitro group, DPV methods have been developed that demonstrate good selectivity and reproducibility. unipv.it
In a typical DPV method for Nitracaine, a glassy carbon electrode is used in an ethanol/lithium perchlorate (B79767) medium. researchgate.net The method can achieve a low limit of quantification (LOQ) and a wide linear dynamic range. Research has reported an LOQ of 0.3 µg/mL and a linear range extending up to 400 µg/mL. researchgate.net The precision and accuracy of the DPV method have been validated with recoveries ranging from 85% to 101% in both simulated and real samples, such as urine. researchgate.net
Table 2: Performance Characteristics of DPV Method for Nitracaine Quantification
| Parameter | Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) researchgate.net |
| Working Electrode | Glassy Carbon Electrode unipv.it |
| Medium | Ethanol with 0.1 M Lithium Perchlorate researchgate.net |
| Limit of Quantification (LOQ) | 0.3 µg/mL researchgate.net |
| Linear Dynamic Range | Up to 400 µg/mL researchgate.net |
| Recovery in Samples | 85% to 101% researchgate.net |
Advanced Sample Preparation Strategies in this compound Analysis
The analysis of Nitracaine in complex biological matrices like urine necessitates effective sample preparation to remove interferences and preconcentrate the analyte.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from complex samples. For the analysis of Nitracaine in urine, an SPE method has been developed to isolate the compound from the complex matrix prior to DPV analysis. researcher.life
The selection of the appropriate sorbent is crucial for the success of the SPE method. For Nitracaine, the adsorbent Florisil, a magnesium-silica gel, has been found to be effective. researchgate.netresearcher.life The SPE procedure typically involves conditioning the cartridge, loading the sample (often after pH adjustment), washing away interferences, and finally eluting the analyte with a suitable solvent. unipv.it This cleanup step is essential for achieving the low detection limits required in forensic and clinical toxicology.
To enhance the efficiency and robustness of the SPE method, a Design of Experiments (DoE) strategy has been employed for its optimization. unipv.itresearchgate.net DoE is a statistical approach that allows for the systematic investigation of multiple factors simultaneously to identify the optimal conditions for a process.
In the context of Nitracaine analysis, DoE has been used to optimize the SPE procedure for urine samples. unipv.it This involves studying the effects of various parameters, such as sample volume, pH, flow rates of loading and elution, and the composition of the elution solvent, on the recovery of Nitracaine. unipv.itnih.gov By using a DoE approach, it is possible to identify the most significant factors and their interactions, leading to a highly efficient SPE method with an enrichment factor of up to 20. researchgate.netresearchgate.net This optimization is critical for achieving the necessary sensitivity for trace-level analysis in complex matrices. researchgate.net
Preclinical Pharmacological Investigations of Nitracaine Hydrochloride
Elucidation of Nitracaine's Molecular Mechanisms of Action
Preclinical research into nitracaine (B593026) hydrochloride aims to define its pharmacological effects at a molecular level. Investigations have focused on its interactions with key neurotransmitter systems to build a comprehensive profile of its activity. Nitracaine is recognized as a synthetic compound with properties of a local anesthetic and stimulant. wikipedia.org It is chemically classified as a benzoic acid ester and is structurally related to dimethocaine (B1670663). wikipedia.org
A primary mechanism of action identified for nitracaine is its role as an inhibitor of the sodium-dependent dopamine (B1211576) transporter (DAT). ncats.io The DAT is a critical protein that regulates dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. biorxiv.org By inhibiting the reuptake function of the DAT, nitracaine causes an increase in the extracellular concentration of dopamine, which is associated with its stimulant effects. This activity is consistent with its classification as a structural analog of dimethocaine, another local anesthetic known to inhibit the dopamine transporter. ncats.iomedchemexpress.com This inhibitory action on the DAT is considered a primary target of the compound. ncats.io
The potential for nitracaine to modulate cholinergic systems, specifically by affecting the release of acetylcholine (B1216132), remains an area of scientific investigation. Acetylcholine is a vital neurotransmitter with a wide range of functions in the central and peripheral nervous systems. Detailed preclinical studies characterizing the direct interaction, if any, between nitracaine and the mechanisms of acetylcholine release are not extensively detailed in the scientific literature.
The exploration of nitracaine's effects on other receptor systems includes potential antagonism at brainstem A2 adrenergic receptors. These receptors play a role in modulating nociceptive (pain signaling) pathways. A compound with antagonistic properties at these receptors could theoretically influence pain transmission. However, specific preclinical data detailing nitracaine's binding affinity or functional antagonism at A2 receptors is not prominently available in published research.
The interaction of nitracaine with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has been considered as a potential area of pharmacological interest. The cannabinoid system is integral to numerous physiological processes. Currently, there is a lack of specific preclinical evidence from receptor binding or functional assays to confirm a direct interaction between nitracaine and CB1 or CB2 receptors.
Receptor Binding Profiling of Nitracaine
To precisely characterize the molecular targets of a compound, in vitro receptor binding profiling is employed. This process uses assays to determine the affinity of the compound for a wide array of receptors and transporters.
In vitro radioligand binding assays are the standard method for determining the binding affinity of a test compound to a specific molecular target. mdpi.com These assays utilize a radiolabeled ligand known to bind to the target of interest. The affinity of the test compound, such as nitracaine, is determined by its ability to compete with and displace the radioligand. The results are often expressed as an IC50 value, which is the concentration of the drug required to inhibit 50% of the specific binding of the radioligand. mdpi.comevotec.com
While nitracaine has been identified as an inhibitor of the dopamine transporter, specific IC50 or Ki (inhibition constant) values from comprehensive radioligand binding assays are not consistently reported in publicly available scientific literature. ncats.ioresearchgate.net The available data confirms the inhibitory activity qualitatively.
| Target | Binding Affinity/Potency |
| Dopamine Transporter (DAT) | Identified as an inhibitor; specific IC50 values not widely reported. ncats.io |
Saturation Binding Studies for Receptor Expression (Bmax) and Ligand Affinity (Kd)
Saturation binding assays are a cornerstone of receptor pharmacology, designed to quantify the density of a specific receptor in a given tissue (Bmax) and the affinity of a radiolabeled ligand for that receptor (Kd). revvity.comgraphpad.com In these experiments, a biological preparation, such as brain tissue homogenates containing dopamine transporters (DAT), is incubated with increasing concentrations of a radiolabeled form of the compound under investigation until equilibrium is reached. graphpad.comchelatec.com
The total binding measured is a sum of specific binding to the target receptor and non-specific binding to other cellular components. umich.edu To isolate specific binding, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled drug that saturates the target receptors, thus preventing the radioligand from binding specifically. revvity.com The difference between total and non-specific binding yields the specific binding curve. revvity.com
Bmax (Maximum Binding Capacity): This value represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein. umich.edu It is determined from the plateau of the specific binding curve. sci-hub.se
Kd (Equilibrium Dissociation Constant): The Kd is the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. graphpad.comumich.edu A lower Kd value signifies a higher binding affinity of the ligand for the receptor. revvity.com
While the principles of these studies are well-established, specific Bmax and Kd values from saturation binding studies conducted on Nitracaine Hydrochloride are not widely available in peer-reviewed scientific literature. researchgate.net Such data would be crucial for definitively quantifying its affinity for the dopamine transporter.
Table 1: Parameters Determined from Saturation Binding Studies
| Parameter | Definition | Significance |
| Bmax | Maximum number of binding sites | Indicates the density of the target receptor in the tissue. |
| Kd | Equilibrium dissociation constant | Measures the affinity of the ligand for the receptor; a lower Kd means higher affinity. |
Competition Binding Assays for Inhibitory Potency (IC50) and Equilibrium Dissociation Constant (Ki)
Competition binding assays are employed to determine the binding affinity of an unlabeled compound (the "competitor," such as Nitracaine) by measuring its ability to displace a radiolabeled ligand from its target receptor. revvity.comchelatec.com In this setup, a fixed concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled competitor drug. nih.gov
As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand, leading to a decrease in measured radioactivity. The data are plotted to generate a competition curve, from which the IC50 value is derived. sci-hub.se
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the unlabeled drug that is required to displace 50% of the specific binding of the radioligand. revvity.com The IC50 value is dependent on the concentration of the radioligand used in the assay. sci-hub.se
Ki (Inhibition Constant): The Ki is the equilibrium dissociation constant for the unlabeled competitor, representing its intrinsic affinity for the receptor. revvity.com It is a more absolute measure of affinity than the IC50 because it is calculated using the Cheng-Prusoff equation, which corrects for the concentration and Kd of the radioligand used. sci-hub.senih.gov
Nitracaine is known to inhibit dopamine reuptake through the dopamine transporter, a characteristic it shares with its analog Dimethocaine. caymanchem.comchemicalbook.commedchemexpress.com However, specific IC50 and Ki values for Nitracaine at the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters are not extensively documented in the scientific literature, which limits a quantitative comparison of its potency and selectivity with other monoamine reuptake inhibitors. researchgate.net
Kinetic Binding Analysis: Determination of Association (kon) and Dissociation (koff) Rate Constants
Kinetic binding analysis provides deeper insight into the interaction between a ligand and its receptor by measuring the rates at which they associate and dissociate. revvity.combiorxiv.org These parameters can be more predictive of a drug's in vivo activity than affinity constants alone. arxiv.org
kon (Association Rate Constant): This constant, also known as the "on-rate," describes the rate at which the ligand binds to the receptor. arxiv.orgnih.gov It is measured by monitoring the increase in specific binding over time when the ligand and receptor are mixed. revvity.com
koff (Dissociation Rate Constant): This constant, or "off-rate," describes the rate at which the ligand-receptor complex falls apart. arxiv.orgnih.gov It is typically measured by first allowing the radioligand to bind to the receptor to equilibrium and then adding an excess of an unlabeled ligand to prevent re-binding, while measuring the decline in specific binding over time. revvity.com
The equilibrium dissociation constant (Kd) can also be calculated from the ratio of these kinetic constants (Kd = koff/kon). turkupetcentre.net A compound with a slow dissociation rate (a low koff) will have a prolonged duration of action at the receptor, a concept known as residence time. arxiv.org As with other binding parameters, specific kon and koff values for Nitracaine's interaction with the dopamine transporter are not readily found in published research.
Structure-Activity Relationship (SAR) Studies of Nitracaine Analogs
Comparative Analysis of Structural Features with Dimethocaine and Cocaine Scaffolds
The pharmacological profile of Nitracaine is best understood by comparing its structure to its close analogs, Dimethocaine and the prototypical dopamine reuptake inhibitor, Cocaine.
Nitracaine and Dimethocaine: These two compounds are direct structural analogs and share a flexible 3-(diethylamino)-2,2-dimethylpropyl backbone. The key distinction lies in the para-substituent on the benzoate (B1203000) ester group. Nitracaine possesses a para-nitro (NO2) group, whereas Dimethocaine has a para-amino (NH2) group. This difference in a single functional group significantly influences their electronic properties and potential metabolic pathways.
Cocaine: In contrast to the linear and flexible structures of Nitracaine and Dimethocaine, Cocaine features a rigid bicyclic tropane (B1204802) skeleton. While all three compounds contain a benzoate ester and a tertiary amine, which are crucial for their interaction with the dopamine transporter, the spatial arrangement and conformational freedom of these groups are vastly different.
Table 2: Structural Comparison of Nitracaine and its Analogs
| Compound | Key Structural Features | Flexibility |
| Nitracaine | 3-(diethylamino)-2,2-dimethylpropyl backbone; para-nitrobenzoate ester | Flexible linear chain |
| Dimethocaine | 3-(diethylamino)-2,2-dimethylpropyl backbone; para-aminobenzoate ester | Flexible linear chain |
| Cocaine | Bicyclic tropane ring; benzoate ester | Rigid bicyclic structure |
Identification of Key Structural Determinants for Dopamine Transporter Binding Selectivity
Nitracaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT). researchgate.net The structural elements responsible for this activity are rooted in its similarity to other phenyltropane-based and benzenoid local anesthetics.
The critical pharmacophore for DAT inhibition generally includes a tertiary amine, an ester linkage, and an aromatic ring, all of which are present in Nitracaine. The distance and geometric relationship between the amine and the aromatic ring are crucial for proper orientation within the DAT binding pocket. The flexible carbon chain in Nitracaine allows it to adopt a conformation that mimics the more rigid structure of cocaine, enabling it to bind to the transporter. The para-nitro group on the benzoyl ring is a key feature, contributing to the molecule's electronic and anesthetic properties, which in turn influences its interaction with the DAT. However, detailed studies isolating the specific determinants for Nitracaine's selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), are lacking in the literature.
Impact of Chemical Modifications on Receptor Affinity and Pharmacological Efficacy
The structure-activity relationship of Nitracaine is highlighted by comparing it to its analogs, which demonstrates how small chemical modifications can alter pharmacological effects.
Nitro vs. Amino Group: The primary modification within the Nitracaine/Dimethocaine pair is the substitution of a nitro group for an amino group. The electron-withdrawing nature of the nitro group in Nitracaine makes the ester carbonyl more electrophilic and can alter binding interactions (such as hydrogen bonding potential) within the receptor site compared to the electron-donating amino group in Dimethocaine. This single change is expected to impact receptor affinity, efficacy, and metabolic stability.
Flexible vs. Rigid Scaffold: The contrast between the flexible chain of Nitracaine and the rigid tropane ring of cocaine has significant pharmacological implications. While both can inhibit DAT, the rigidity of cocaine's structure generally leads to higher affinity. Studies on Dimethocaine have shown it has a lower affinity for DAT than cocaine but a similar potency for inhibiting dopamine uptake, suggesting that more of the flexible drug is needed to achieve the same level of transporter occupancy. wikipedia.org
Other Potential Modifications: Research on other classes of psychoactive substances suggests that modifications like fluorination can increase potency and metabolic stability. medigraphic.com Applying such modifications to the Nitracaine scaffold could theoretically modulate its receptor affinity and duration of action, though specific research on such Nitracaine derivatives is not currently available.
Preclinical Behavioral Pharmacology and In Vitro Efficacy Assessments
Nitracaine is a synthetic compound and a structural analog of dimethocaine. caymanchem.commedchemexpress.com Its preclinical evaluation has focused on understanding its behavioral effects and interaction with molecular targets, drawing comparisons to related local anesthetics with stimulant properties like cocaine and its analog dimethocaine. caymanchem.comwikipedia.orgwikipedia.org
Evaluation of Reinforcing Behavioral Effects in Animal Models (e.g., rhesus monkeys)
The reinforcing effects of a substance are a key indicator of its potential for abuse and are often evaluated in preclinical models using self-administration paradigms. In these studies, animals, such as rhesus monkeys, are trained to perform a specific action, like pressing a lever, to receive an intravenous infusion of a drug. umich.edu The rate and persistence of this behavior are used to measure the drug's reinforcing efficacy.
Nitracaine is a structural analog of dimethocaine, a local anesthetic that has been shown to have reinforcing behavioral effects in rhesus monkeys that are similar to those of cocaine. caymanchem.commedchemexpress.com Studies on dimethocaine have demonstrated that it functions as a positive reinforcer when delivered intravenously to rhesus monkeys. wikipedia.orgnih.gov The reinforcing effects of such local anesthetics are often linked to their ability to inhibit the dopamine transporter (DAT). wikipedia.orgresearchgate.net The behavioral pharmacology of monoamine transporter inhibitors, including their reinforcing effectiveness, is a critical area of study in preclinical neuropsychopharmacology. acnp.orgnih.gov
The evaluation of reinforcing effects can be conducted using various schedules of reinforcement. For instance, a progressive-ratio schedule, where the number of responses required for each subsequent infusion increases, is used to determine the "breaking point" at which the animal ceases to respond, providing a measure of the drug's reinforcing strength. nih.gov Choice procedures, where animals can choose between infusions of a test drug and a known reinforcer (like cocaine) or saline, are also used to compare the relative reinforcing efficacy of different compounds. nih.gov For dimethocaine, studies have shown that its potency to inhibit dopamine uptake is similar to cocaine, although its affinity for the dopamine transporter is lower, meaning more of the compound is needed to achieve a similar response. wikipedia.org
Table 1: Example of a Drug-Drug Choice Study Design in Rhesus Monkeys This table illustrates a typical experimental design for comparing the reinforcing efficacy of two compounds.
| Phase | Left Lever Option | Right Lever Option | Objective |
|---|---|---|---|
| 1 | Saline | Drug A (various doses) | To establish the dose range at which Drug A functions as a reinforcer compared to a neutral stimulus. |
| 2 | Saline | Drug B (various doses) | To establish the dose range at which Drug B functions as a reinforcer compared to a neutral stimulus. |
| 3 | Drug A (effective dose) | Drug B (various doses) | To determine the relative reinforcing efficacy by identifying the doses at which the animal shows no preference for either drug. nih.gov |
In Vitro Functional Assays for Ligand Potency and Efficacy
In vitro functional assays are essential for characterizing the pharmacological profile of a new compound. These laboratory-based tests measure a ligand's ability to bind to a specific receptor or transporter (potency) and to elicit a biological response upon binding (efficacy). drugtargetreview.commdpi.com
Potency is typically quantified by metrics such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Kᵢ represents the affinity of a ligand for a receptor in competition with another substance, while IC₅₀ is the concentration of a ligand that produces 50% inhibition of a specific biological or biochemical function. sygnaturediscovery.com For compounds acting on transporters, like the dopamine transporter (DAT), these assays often measure the inhibition of neurotransmitter reuptake. wikipedia.org
Efficacy refers to the maximum effect a ligand can produce. It is often expressed as a percentage of the effect produced by a known full agonist (Eₘₐₓ). d-nb.infocore.ac.uk For G-protein coupled receptors (GPCRs), efficacy can be measured by quantifying downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium (Ca²+). drugtargetreview.comd-nb.info
Nitracaine is structurally related to dimethocaine, which is known to be a potent and efficacious inhibitor of the dopamine transporter. caymanchem.comwikipedia.org In vitro studies on dimethocaine and similar local anesthetics have confirmed their action at the DAT, which is believed to underlie their stimulant and reinforcing properties. wikipedia.orgresearchgate.net The potency of these compounds is directly linked to their affinity for the DAT and their ability to block dopamine uptake. wikipedia.org While specific Kᵢ and Eₘₐₓ values for nitracaine are not extensively detailed in the available literature, its activity is presumed to be similar to that of dimethocaine due to their structural similarity. caymanchem.comresearchgate.net
Table 2: Key Parameters from In Vitro Functional Assays This table defines common metrics used to assess the potency and efficacy of a ligand at its molecular target.
| Parameter | Definition | Measures | Example Application |
|---|---|---|---|
| Kᵢ (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. | Binding Affinity | Determining a compound's affinity for the dopamine transporter relative to a known ligand. sygnaturediscovery.com |
| IC₅₀ (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological process by 50%. | Functional Potency | Measuring the concentration of nitracaine needed to inhibit dopamine uptake by 50% in cells expressing DAT. science.gov |
| EC₅₀ (Half-Maximal Effective Concentration) | The concentration of a drug that gives half of the maximal response. | Agonist Potency | Determining the concentration of a compound needed to elicit a 50% maximal response in a receptor activation assay. core.ac.ukresearchgate.net |
| Eₘₐₓ (Maximum Efficacy) | The maximum biological effect a ligand can produce upon binding to its target. | Efficacy | Comparing the maximal inhibition of cAMP production by a test compound to that of a full agonist. d-nb.infocore.ac.uk |
Ex Vivo Receptor Occupancy Studies in Isolated Brain Tissues
Ex vivo receptor occupancy studies are a critical tool in drug development, bridging the gap between in vitro activity and in vivo efficacy. sygnaturediscovery.com These studies measure the degree to which a drug binds to its intended target in the brain after systemic administration to an animal. giffordbioscience.compsychogenics.com This provides direct evidence of target engagement in the central nervous system and helps establish a relationship between the drug's dose, its concentration in the brain, and its pharmacological effect. psychogenics.comevotec.com
The general procedure for an ex vivo receptor occupancy study involves several steps. First, a test compound is administered to an animal. At a time point corresponding to the expected peak concentration of the drug in the brain, the animal is euthanized, and the brain is rapidly removed and frozen. giffordbioscience.comevotec.com The brain tissue is then sectioned, and the sections are incubated with a radiolabeled ligand (a "radiotracer") that has a high affinity for the target receptor or transporter. rotman-baycrest.on.ca
The amount of radioligand binding in the tissue from the drug-treated animal is then compared to the binding in tissue from a control animal that received only the vehicle. The reduction in radioligand binding in the treated animal's brain tissue is assumed to be due to the presence of the unlabeled test compound occupying the target sites. giffordbioscience.com This percentage reduction is calculated as the receptor occupancy. evotec.com These studies can be used to determine the dose required to achieve a therapeutically relevant level of receptor occupancy. sygnaturediscovery.comgiffordbioscience.com
While specific ex vivo receptor occupancy studies for nitracaine are not prominently featured in the scientific literature, this technique would be invaluable for confirming its engagement with the dopamine transporter in the brain, in line with the mechanism proposed for its structural analog, dimethocaine. caymanchem.comresearchgate.net
Table 3: General Protocol for an Ex Vivo Receptor Occupancy Study This table outlines the typical steps involved in an ex vivo receptor occupancy experiment.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Compound Administration | A group of animals is dosed with the test compound (e.g., Nitracaine), while a control group receives a vehicle. giffordbioscience.com | To introduce the drug into the system so it can distribute to the target tissue (brain). |
| 2. Tissue Harvesting | At a predetermined time (e.g., time of peak brain exposure), animals are euthanized, and brains are rapidly extracted and frozen. evotec.com | To preserve the state of drug-receptor binding at a specific time point. |
| 3. Brain Sectioning | The frozen brains are sliced into very thin sections using a cryostat. rotman-baycrest.on.ca | To prepare the tissue for autoradiography. |
| 4. Radioligand Incubation | Brain sections are incubated with a solution containing a specific radioligand for the target of interest (e.g., a DAT-specific radiotracer). giffordbioscience.com | To label the receptors that are not already occupied by the test compound. |
| 5. Autoradiography and Quantification | The amount of radioactivity bound to the tissue sections is measured using techniques like autoradiography. psychogenics.com | To quantify the available binding sites. |
| 6. Occupancy Calculation | The specific binding in drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy. evotec.com | To determine the extent of target engagement at a given dose. |
Metabolic Pathways and Biotransformation Studies of Nitracaine Hydrochloride
Identification and Structural Characterization of Nitracaine (B593026) Metabolites
The definitive identification and structural confirmation of metabolites require sophisticated analytical techniques capable of separating complex mixtures and providing detailed molecular information.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool used extensively in metabolite identification. researchgate.netnih.gov In the study of nitracaine metabolism, liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) has been employed. nih.govresearchgate.net
This technique first uses liquid chromatography to separate the various components (the parent drug and its metabolites) within the sample from the microsomal incubation. nih.gov Following separation, the components are ionized and enter the mass spectrometer. The QTOF-MS provides high-resolution, accurate mass measurements of the ions, which allows for the determination of their elemental composition. researchgate.net This process enables the creation of a detailed profile of the metabolites present in the sample.
While accurate mass measurement provides the chemical formula of a metabolite, it does not reveal its exact structure. For definitive structural elucidation, advanced spectrometric approaches like tandem mass spectrometry (MS/MS) are used. dea.gov
In the context of LC-QTOF-MS analysis of nitracaine, precursor ions (representing the metabolites) are selected and fragmented within the mass spectrometer. nih.gov The resulting fragmentation pattern is unique to the molecule's structure. By analyzing these fragment ions and comparing them to the fragmentation of the parent nitracaine molecule, researchers can deduce the site of metabolic modification (e.g., where a hydroxyl group was added or where an ethyl group was removed). dea.gov This detailed analysis of mass spectra allows for the confident structural identification of the metabolites formed during the biotransformation process. nih.govresearchgate.net
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Nitracaine Hydrochloride |
| 3-(diethylamino)-2,2-dimethylpropan-1-ol |
| p-nitrobenzoic acid |
| p-aminobenzoic acid |
In Silico Prediction Models for Nitracaine Metabolism and Metabolite Profiling
The rapid emergence of novel psychoactive substances (NPS) like this compound presents a significant challenge for traditional metabolism studies. In response, in silico prediction models have become indispensable tools for rapidly generating hypotheses about metabolic pathways and identifying potential metabolites for subsequent analytical confirmation. These computational approaches leverage existing biochemical knowledge to predict the biotransformation of new chemical entities, offering a time- and cost-effective alternative to extensive experimental work. nih.gov
A variety of in silico tools are available for predicting the metabolism of xenobiotics, including NPS. Software platforms such as GLORYx, BioTransformer 3.0, SyGMa (Systematic Generation of potential Metabolites), and MetaTrans are designed to predict metabolic pathways and potential metabolites by applying a set of generalized biotransformation rules. nih.gov These tools differ in their underlying algorithms and reaction libraries, which can lead to variations in their predictive outcomes. nih.gov For instance, some platforms may excel at predicting Phase I reactions, while others might offer unique capabilities like the prediction of glutathione conjugation. nih.gov
One notable example of the application of such models to a compound structurally similar to nitracaine is the use of MetaSite™ for predicting the metabolism of mephtetramine. researchgate.net Studies on mephtetramine have demonstrated a strong concordance between the metabolites predicted by MetaSite™ and those identified in subsequent in vivo experiments in murine models. researchgate.net This successful application underscores the potential of such software to accurately forecast the metabolic fate of related NPS, including nitracaine. The predictive power of these models is further enhanced by their integration with advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), which can then be used to screen for the predicted metabolites in biological samples. researchgate.net
Table 1: Overview of In Silico Tools for Predicting NPS Metabolism
| Tool/Platform | Predictive Focus | Underlying Methodology | Relevance for Nitracaine |
|---|---|---|---|
| GLORYx | Phase I and II metabolism, including glutathione conjugation | Online tool with specific reaction rules | Prediction of a broad range of potential metabolites. |
| BioTransformer 3.0 | Primarily Phase I reactions | Reaction rule-based | Identification of initial oxidative and hydrolytic metabolites. |
| SyGMa | Exhaustive metabolite generation | Systematic application of biotransformation rules | Comprehensive profiling of possible metabolic pathways. |
| MetaTrans | Metabolite prediction | Translation of metabolic reactions into structural changes | Focused prediction of key biotransformations. |
| MetaSite™ | Site of metabolism prediction | Reactivity- and accessibility-based algorithms | Highlighting the most likely atoms to undergo metabolic attack. |
| NPS-MS | Structural elucidation of NPS and their metabolites | Deep learning and mass spectral prediction | Aiding in the identification of unknown metabolites in analytical data. |
Comparative Metabolic Studies with Analogous Psychoactive Substances in Preclinical Models
Understanding the metabolism of nitracaine is greatly informed by comparative studies with its structural analogues, most notably dimethocaine (B1670663). researchgate.net Both nitracaine and dimethocaine are synthetic derivatives of cocaine and share a similar chemical scaffold, suggesting the potential for overlapping metabolic pathways. researchgate.netchemicalbook.com However, subtle structural differences can lead to significant variations in their biotransformation, influencing their pharmacokinetic profiles.
Dimethocaine has been more extensively studied, with detailed in vitro investigations identifying the key cytochrome P450 (CYP) enzymes responsible for its metabolism. chemicalbook.com The primary metabolic routes for dimethocaine include N-deethylation and hydroxylation. chemicalbook.com Notably, CYP3A4 is predominantly responsible for the deethylation of dimethocaine, while CYP2D6 is the major enzyme catalyzing its hydroxylation. chemicalbook.com Other enzymes, including CYP1A2 and CYP2C19, also contribute to its metabolism to a lesser extent. chemicalbook.com Furthermore, the N-acetylation of dimethocaine is a significant metabolic pathway catalyzed specifically by N-acetyltransferase 2 (NAT2). chemicalbook.com
In contrast, in vitro studies with human liver microsomes have shown that nitracaine is primarily metabolized through N-deethylation, N,N-deethylation, N-hydroxylation, and de-esterification. researchgate.net The principal enzymes involved in these transformations are CYP2B6 and CYP2C19. researchgate.net This represents a key difference from dimethocaine, which relies more heavily on CYP3A4 and CYP2D6. The de-esterification of nitracaine results in the formation of 4-nitrobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol. researchgate.net Additionally, a glucuronidated product of nitracaine has been identified, indicating the involvement of Phase II metabolism. researchgate.net
The differences in the primary CYP enzymes involved in the metabolism of nitracaine and dimethocaine highlight how minor structural modifications (the presence of a nitro group in nitracaine versus an amino group in dimethocaine) can alter enzyme affinity and metabolic fate. These enzymatic differences are critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in CYP enzymes.
Preclinical animal models, such as rodents, are frequently employed to study the metabolism of NPS in vivo. researchgate.net While direct comparative in vivo studies between nitracaine and its analogues in the same preclinical model are not extensively documented in the available literature, the data from separate in vitro and in vivo studies provide a basis for comparison. For instance, studies in murine models have been instrumental in identifying the metabolites of related compounds, and such models would be essential for a head-to-head comparison of the pharmacokinetic and metabolic profiles of nitracaine and dimethocaine.
Table 2: Comparative Metabolic Pathways of Nitracaine and Dimethocaine
| Feature | Nitracaine | Dimethocaine |
|---|---|---|
| Primary Phase I Metabolic Pathways | N-deethylation, N,N-deethylation, N-hydroxylation, De-esterification | N-deethylation, Hydroxylation, N-acetylation |
| Primary CYP Enzymes Involved | CYP2B6, CYP2C19 | CYP3A4, CYP2D6, CYP1A2, CYP2C19 |
| Other Key Enzymes | UGTs (inferred from glucuronide formation) | N-acetyltransferase 2 (NAT2) |
| Key Metabolites | N-deethylnitracaine, N,N-deethylnitracaine, N-hydroxynitracaine, 4-nitrobenzoic acid, 3-(diethylamino)-2,2-dimethylpropan-1-ol, Glucuronidated conjugate(s) | Deethylated dimethocaine, Hydroxylated dimethocaine, N-acetyldimethocaine |
Research Applications and Methodological Advancements for Nitracaine Hydrochloride
Development of Advanced Analytical Methods for Forensic Toxicology Research
The emergence of Nitracaine (B593026) as an NPS presented significant challenges for forensic toxicology, primarily due to the lack of certified reference materials and established analytical protocols. tcd.iebrjac.com.br This spurred the development and adaptation of sophisticated analytical techniques to accurately identify and quantify the compound and its metabolites in biological samples.
Key analytical methods that have been developed and applied for the detection of Nitracaine and its metabolites include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been utilized for the characterization of Nitracaine, often following synthesis and for confirmation of its structure in test purchases from internet vendors. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly coupled with high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF-MS), has been instrumental in identifying Nitracaine and its metabolites in complex biological matrices such as urine and blood. researchgate.netnih.gov This method provides high sensitivity and mass accuracy, crucial for distinguishing between compounds with similar structures. researchgate.net
Differential Pulse Voltammetry (DPV): An electrochemical method has been developed for the quantification of Nitracaine, exploiting the reduction of the nitro group in its molecular structure. This technique offers a selective and reproducible means of analysis. researchgate.net
Selective Reagent Ionisation-Time of Flight-Mass Spectrometry (SRI-ToF-MS): This advanced mass spectrometric technique has been applied to the headspace analysis of new psychoactive substances, including Nitracaine, demonstrating its capability to distinguish between isomeric compounds. lancs.ac.uk
The development of these methods is often part of a broader "synthesize, analyze, and metabolize (SAM)" protocol, which allows research laboratories to rapidly respond to the emergence of new psychoactive substances. nih.gov The identification of metabolites is particularly crucial, as the parent drug may not always be detectable in biological samples. brjac.com.br For Nitracaine, in vitro studies using human liver microsomes have identified several phase-I metabolites formed through processes like N-deethylation, N,N-deethylation, N-hydroxylation, and de-esterification. nih.gov The main cytochrome P450 (CYP) enzymes responsible for its phase-I metabolism have been identified as CYP2B6 and CYP2C19. nih.gov Furthermore, a glucuronidated product has been identified in phase-II metabolism experiments. nih.gov The correlation between in vitro findings and the analysis of authentic human urine samples has validated the predictive power of these preclinical metabolism studies. nih.gov
| Analytical Technique | Application in Nitracaine Research | Key Findings |
| GC-MS | Structural characterization and confirmation. nih.gov | Confirmed structure of synthesized and test-purchased Nitracaine. nih.gov |
| LC-QTOF-MS | Identification of parent drug and metabolites in biological fluids. researchgate.netnih.gov | Identified major and minor phase-I and phase-II metabolites. nih.gov |
| DPV | Quantification in samples. researchgate.net | Established a selective and reproducible quantification method. researchgate.net |
| SRI-ToF-MS | Headspace analysis and isomer differentiation. lancs.ac.uk | Demonstrated ability to distinguish between isomeric compounds. lancs.ac.uk |
| In Vitro Metabolism | Identification of metabolic pathways and enzymes. nih.gov | Revealed N-deethylation, N,N-deethylation, N-hydroxylation, de-esterification, and glucuronidation as metabolic routes. nih.gov |
Contribution to New Psychoactive Substance (NPS) Monitoring and Research Frameworks
Nitracaine emerged as a new psychoactive substance (NPS) in late 2013, often marketed online as a 'research chemical'. researchgate.net Its appearance is part of a broader trend of designer drugs created to circumvent existing drug laws. tcd.ie The response to Nitracaine has contributed to the development and refinement of NPS monitoring and research frameworks.
These frameworks often involve a multi-pronged approach:
Early Warning Systems: Forensic early warning systems are crucial for the rapid identification of newly emerging NPS like Nitracaine in a particular region. service.gov.uk
Proactive Synthesis and Characterization: Research initiatives, such as those following a "synthesize, analyze, and metabolize (SAM)" protocol, proactively synthesize and characterize NPS like Nitracaine upon their discovery. nih.gov This allows for the timely dissemination of analytical data to forensic and clinical laboratories. nih.gov
International Collaboration and Information Sharing: Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a vital role in collecting and disseminating information on NPS, including their prevalence and characteristics. unodc.orgncl.ac.uk This global effort helps in understanding the scope of the NPS phenomenon.
Development of Comprehensive Databases: The creation of extensive databases containing analytical data for a wide range of NPS and their metabolites is a key strategy. researchgate.netulisboa.pt These databases, often used in conjunction with high-resolution mass spectrometry, facilitate the screening and identification of these substances in the absence of physical reference standards. researchgate.net
The study of Nitracaine has highlighted the challenges posed by the rapid emergence of NPS, including the diversity of chemical structures and the speed at which they appear on the market. brjac.com.br This has driven the need for more agile and comprehensive research and monitoring strategies to protect public health. service.gov.ukunodc.org
Role in Fundamental Drug Discovery Research and Target Validation Studies
While primarily known as an NPS, Nitracaine's pharmacological properties make it a tool for fundamental drug discovery research and target validation studies. As a structural analog of dimethocaine (B1670663), which is known to inhibit the dopamine (B1211576) transporter, Nitracaine is also presumed to interact with this and potentially other monoamine transporters. bertin-bioreagent.comcaymanchem.commedchemexpress.com
Its utility in this area includes:
Investigating Dopamine Transporter Function: By studying the binding and functional effects of Nitracaine at the dopamine transporter, researchers can gain further insights into the mechanisms of dopamine reuptake. This information is valuable for understanding the role of the dopamine transporter in various physiological and pathological processes.
Structure-Activity Relationship (SAR) Studies: The chemical structure of Nitracaine, with its para-substituted nitro group, provides a point of comparison with other local anesthetics and dopamine reuptake inhibitors like cocaine and dimethocaine. wikipedia.org By comparing the pharmacological profiles of these related compounds, researchers can better understand how specific structural modifications influence their activity at various targets.
Validation of New Pharmacological Targets: While the primary target of Nitracaine is thought to be the dopamine transporter, further research may reveal interactions with other receptors or transporters. ncats.io Should Nitracaine exhibit a unique pharmacological profile, it could be used as a probe to investigate and validate novel targets for therapeutic intervention.
It is important to note that the use of Nitracaine in this context is strictly for research purposes in controlled laboratory settings. bertin-bioreagent.comcaymanchem.com
Innovations in Preclinical Pharmacological Assessment Methodologies
The need to understand the pharmacological and toxicological profile of new psychoactive substances like Nitracaine has driven innovations in preclinical assessment methodologies. These advancements aim to provide rapid and reliable data on the potential effects of these compounds.
Innovations relevant to the study of Nitracaine include:
High-Throughput Screening (HTS): While not explicitly detailed for Nitracaine in the provided context, HTS assays are a common methodology in modern pharmacology to rapidly assess the interaction of a compound with a large number of biological targets. This approach could be used to screen Nitracaine against a panel of receptors and transporters to identify its primary and off-target effects.
In Vivo Models: Studies in animal models, such as rhesus monkeys, have been used to compare the reinforcing and dopamine transporter effects of local anesthetics like dimethocaine, the parent compound of Nitracaine. caymanchem.com Such models are invaluable for understanding the potential behavioral effects of new psychoactive substances.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and activity of compounds like Nitracaine at various targets. These computational approaches can help prioritize compounds for further experimental investigation and can aid in the interpretation of experimental data.
Q & A
What are the recommended synthetic protocols and purity validation methods for Nitracaine Hydrochloride?
Basic Research Focus
this compound synthesis involves multi-step organic reactions, typically starting with the condensation of substituted aniline derivatives with chloroacetyl chloride, followed by nitro-group functionalization. A validated protocol from Power et al. (2014) emphasizes using anhydrous conditions and catalytic acid to optimize yield (75–85%) and purity (>98%) . Post-synthesis, purity should be confirmed via:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm).
- Melting Point Analysis (reported range: 210–215°C with decomposition).
- Elemental Analysis to verify C, H, N, and Cl content against theoretical values .
How can researchers structurally characterize this compound, and what analytical discrepancies may arise?
Basic Research Focus
Structural elucidation requires a combination of spectroscopic and spectrometric techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H] at m/z 345.8 .
- X-ray Crystallography : For resolving stereochemical ambiguities.
Advanced Consideration : Discrepancies in spectral data (e.g., shifted peaks due to solvate formation) can be resolved by repeating analyses under standardized conditions (e.g., deuterated DMSO for NMR) and cross-referencing with certified reference materials (1.0 mg/ml in acetonitrile) .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Focus
Key safety measures derived from SDS guidelines include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles.
- Storage : Store at 2–8°C in airtight, light-resistant containers; avoid long-term storage due to degradation risks .
- Disposal : Incinerate via EPA-approved facilities following 40 CFR Part 261 .
Advanced Consideration : Degradation byproducts (e.g., nitroso derivatives) may form under prolonged storage, requiring periodic stability testing via HPLC .
How can researchers resolve contradictions in reported metabolic pathways of this compound?
Advanced Research Focus
Conflicting metabolic data (e.g., cytochrome P450 vs. esterase-mediated pathways) require:
- In Vitro Assays : Use human liver microsomes (HLMs) to identify primary enzymes (e.g., CYP3A4/5) via selective inhibitors (ketoconazole).
- In Silico Modeling : Tools like SWISS ADME to predict metabolite profiles (e.g., nitro-reduction to amine derivatives) .
- Cross-Validation : Compare results with isotopic labeling studies (e.g., C-tagged Nitracaine) to trace metabolic intermediates.
What methodological strategies ensure accurate quantification of this compound in complex matrices?
Advanced Research Focus
For bioanalytical applications (e.g., plasma or tissue samples):
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) to minimize matrix effects.
- Chromatography : Reverse-phase HPLC (C18 column, 5 µm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30).
- Detection : Triple quadrupole MS/MS monitoring transition m/z 345.8 → 227.1 (collision energy: 25 eV) .
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/ml), LOQ (0.5 ng/ml), and intra-day precision (<15% RSD) .
How can researchers address instability challenges during in vitro pharmacological assays?
Advanced Research Focus
this compound’s instability in aqueous buffers (e.g., PBS, pH 7.4) necessitates:
- Stabilized Solutions : Use antioxidants (0.1% ascorbic acid) or non-aqueous solvents (DMSO stock solutions).
- Temperature Control : Conduct assays at 4°C for short-term use; store aliquots at -80°C for long-term stability .
- Real-Time Monitoring : LC-MS/MS to track degradation kinetics (half-life ~4 hours at 37°C).
Table 1: Physicochemical and Analytical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
